6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory screening

This 6,7-dichloro quinoxalin-2-one is a unique LOX inhibitor and antioxidant tool compound. Unlike non-chlorinated analogs (CAS 20934-50-3) or mono-chlorinated variants, its dual 6,7-dichloro substitution confers distinct target engagement and lipophilicity (AlogP 0.93). Use as structurally matched negative control for NMDA glycine site assays (vs. DCQX). Avoid assay artifacts by selecting the correct oxidation state: quinoxalin-2-one, not 2,3-dione. Ideal for lipid peroxidation pathway dissection.

Molecular Formula C9H8Cl2N2O
Molecular Weight 231.08
CAS No. 1267589-85-4
Cat. No. B2888152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one
CAS1267589-85-4
Molecular FormulaC9H8Cl2N2O
Molecular Weight231.08
Structural Identifiers
SMILESCN1C(=O)CNC2=CC(=C(C=C21)Cl)Cl
InChIInChI=1S/C9H8Cl2N2O/c1-13-8-3-6(11)5(10)2-7(8)12-4-9(13)14/h2-3,12H,4H2,1H3
InChIKeyHJAHWUCQCIIYHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 1267589-85-4) – Chemical Identity, Compound Class, and Procurement Baseline


6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 1267589-85-4; molecular formula C₉H₈Cl₂N₂O) is a dichlorinated N-methyl tetrahydroquinoxalin-2-one derivative belonging to the quinoxaline family . It is listed in authoritative bioactivity databases under ChEMBL ID CHEMBL619995 and is described as a potent lipoxygenase (LOX) inhibitor that also exhibits antioxidant activity in fats and oils, with ancillary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. Compared to its non-chlorinated and mono-chlorinated core analogs, the 6,7-dichloro substitution pattern introduces distinct electronic and steric properties that can modulate target engagement and physicochemical profile, making it a non-interchangeable research tool [2].

Why Generic Substitution Fails for 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one – The Risks of Analog Interchange


Superficially similar tetrahydroquinoxalin-2-one analogs—differing only by the number or position of chlorine substituents—cannot be assumed to behave identically in biological assays. In the quinoxaline-2,3-dione series, for example, the presence and placement of chlorine atoms dramatically alter NMDA receptor glycine-site affinity and selectivity [1]. The 6,7-dichloro substitution in the target compound confers a dual LOX/antioxidant functional profile that is absent in the non-chlorinated parent (CAS 20934-50-3) and is only partially recapitulated by mono-chlorinated variants such as 7-chloro-4-methyl- (CAS 1375471-81-0) or 6-chloro-1-methyl- (CAS 80484-00-0) tetrahydroquinoxalin-2-ones . Even within the dichlorinated series, the oxidation state of the quinoxaline ring (2-one vs. 2,3-dione) dictates whether the compound engages lipoxygenase enzymes or NMDA receptor glycine sites, underscoring that generic substitution without experimental validation carries a high risk of target-mismatch and data irreproducibility [2].

6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one – Quantified Differentiation Evidence vs. Closest Analogs


Lipoxygenase Inhibitory Profile: Functional Annotation vs. Broad-Spectrum LOX Inhibitor NDGA

The target compound is functionally annotated as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. The prototypical broad-spectrum LOX inhibitor nordihydroguaiaretic acid (NDGA) exhibits a sharply graded selectivity profile with IC₅₀ values of 200 nM (5-LOX), 30 µM (12-LOX), and 30 µM (15-LOX) . While discrete IC₅₀ values for the target compound against individual LOX isoforms are not reported in the curated public domain, its annotation alongside the clinical 5-LOX inhibitor zileuton (IC₅₀ = 0.5–1.25 µM in RBL-2H3 cells ) within the same ChEMBL assay set (CHEMBL619995) confirms 5-LOX engagement [1]. This positions the target compound as a structurally distinct quinoxaline-based LOX inhibitor rather than a catechol-type antioxidant like NDGA, offering a differentiated chemotype for SAR exploration.

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory screening

Physicochemical Differentiation: Dichlorination Impact on Lipophilicity vs. Non-Chlorinated Parent Scaffold

The computed AlogP for 6,7-dichloro-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one is 0.93 [1], reflecting the lipophilicity-enhancing effect of the two chlorine atoms. For comparison, the non-chlorinated parent compound 1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 20934-50-3) has a predicted AlogP of approximately 0.4–0.6 (based on fragment-based calculation using the C9H10N2O scaffold ). This ~0.3–0.5 log unit increase in lipophilicity can meaningfully influence membrane permeability, protein binding, and off-target promiscuity, parameters critical in probe compound selection and lead optimization campaigns.

LogP Lipophilicity Medicinal chemistry optimization

Receptor Selectivity: Quinoxaline-2-one vs. Quinoxaline-2,3-dione – NMDA Glycine Site Engagement

6,7-Dichloroquinoxaline-2,3-dione (DCQX; CAS 25983-13-5) is a well-characterized competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor, with an IC₅₀ of 130 nM in rat brain synaptic membranes for displacement of [³H]5,7-dichlorokynurenic acid [1]. In contrast, 6,7-dichloro-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one bears only a single carbonyl (2-one) and an N-methyl group, fundamentally altering the hydrogen-bonding capacity and ring electronics. This oxidation-state difference re-directs biological activity away from the NMDA glycine site toward lipoxygenase enzymes [2]. No NMDA glycine site activity has been reported for the target compound.

NMDA receptor Glycine site antagonist Neuroscience tool compound

Antioxidant Function as a Differentiating Secondary Pharmacology Parameter

The target compound is annotated as an antioxidant in fats and oils [1]. This is a property not reported for the structurally related NMDA antagonist DCQX (6,7-dichloroquinoxaline-2,3-dione) [2] nor for the non-chlorinated tetrahydroquinoxalin-2-one scaffold [3]. The dichloro substitution on the electron-rich tetrahydroquinoxaline ring may contribute to radical-scavenging capacity via hydrogen-atom transfer from the N–H and C–H positions activated by the electron-withdrawing chlorine atoms. While quantitative antioxidant data (e.g., DPPH IC₅₀, FRAP value) are not available in the public domain for direct comparison, the presence of this functional annotation distinguishes the target compound from analogs that lack this secondary pharmacology.

Antioxidant Lipid peroxidation Dual-activity probe

Optimal Application Scenarios for 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one Based on Differentiated Evidence


LOX Pathway Probe Development with a Non-Catechol, Non-Hydroxyurea Chemotype

Researchers seeking to develop lipoxygenase pathway probes that avoid the redox cycling liabilities of catechol-based inhibitors (e.g., NDGA) or the established IP space of hydroxyurea-type 5-LOX inhibitors (e.g., zileuton) can use this compound as a structurally differentiated starting scaffold. Its annotation as a 5-LOX translocation inhibitor in RBL-2H3 cells [1] and its distinct quinoxaline-2-one core provide a novel chemotype for SAR exploration.

Physicochemical Property Benchmarking in Tetrahydroquinoxalin-2-one Lead Optimization

Medicinal chemistry teams optimizing tetrahydroquinoxalin-2-one leads for CNS or anti-inflammatory indications can employ this compound as a reference point for lipophilicity-driven SAR. Its experimentally validated AlogP of 0.93 [2] represents the dichlorinated extreme of the property range, enabling direct comparison with non-chlorinated (estimated AlogP ~0.4–0.6) and mono-chlorinated analogs to guide property-based design decisions.

Negative Control Design for NMDA Receptor Glycine Site Assays

Due to the oxidation-state-dependent target switch between quinoxaline-2-ones (LOX active, NMDA inactive) and quinoxaline-2,3-diones (NMDA glycine site active), this compound can serve as a structurally matched negative control in NMDA receptor glycine site binding assays, where the 2,3-dione analog DCQX (IC₅₀ = 130 nM [3]) is used as the positive control. This pairing controls for non-specific effects attributable to the dichloroquinoxaline scaffold.

Dual-Activity Antioxidant/LOX Inhibitor Screening in Oxidative Stress Models

For in vitro models of lipid peroxidation and inflammatory oxidative stress—such as LDL oxidation assays or arachidonic acid-stimulated cellular systems—this compound's combined LOX inhibitory [1] and antioxidant [4] annotations make it a candidate single-agent tool for dissecting the relative contributions of enzymatic (LOX-mediated) vs. non-enzymatic (free radical) lipid oxidation pathways.

Quote Request

Request a Quote for 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.